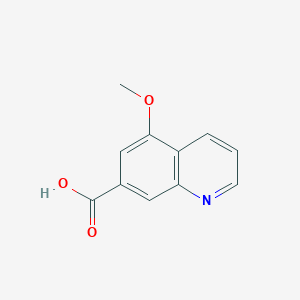

5-Methoxyquinoline-7-carboxylic acid

Description

Significance of Quinolines as Heterocyclic Scaffolds in Chemical Biology

Quinolines, which consist of a benzene (B151609) ring fused to a pyridine (B92270) ring, are a class of nitrogen-containing heterocyclic aromatic compounds. This structural motif is not only prevalent in a variety of natural products, particularly alkaloids, but has also been extensively utilized by medicinal chemists to develop a wide range of therapeutic agents. The versatility of the quinoline (B57606) scaffold allows for functionalization at multiple positions, leading to a diverse array of derivatives with distinct pharmacological profiles. nih.govontosight.ai

The biological importance of quinoline derivatives is vast, with established applications as antimalarial, antibacterial, anticancer, antifungal, and anti-inflammatory agents. nih.gov The planar nature of the quinoline ring system allows it to intercalate with DNA, a mechanism exploited in some anticancer and antimicrobial drugs. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.

Overview of Methoxyquinoline Derivatives in Scientific Literature

The introduction of a methoxy (B1213986) group (-OCH₃) onto the quinoline scaffold can significantly influence its biological activity and physicochemical properties. The methoxy group is an electron-donating group, which can alter the electron density of the quinoline ring system, thereby affecting its reactivity and interaction with biological macromolecules. The position of the methoxy group is crucial in determining its effect. For instance, methoxyquinolines have been investigated for a range of activities, including their potential as enzyme inhibitors.

While specific research on 5-methoxyquinoline (B23529) derivatives is not abundant, studies on other isomers provide valuable insights. For example, derivatives of 8-methoxyquinoline (B1362559) have been synthesized and evaluated for their biological activities. The presence and position of the methoxy group can impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Structural and Positional Significance of Carboxylic Acid Functionality in Quinoline Systems

The carboxylic acid group (-COOH) is a key functional group in drug design due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions. researchgate.net When attached to a quinoline scaffold, the carboxylic acid moiety can significantly enhance the molecule's biological activity and modulate its pharmacokinetic profile. The acidity of the carboxylic acid group allows it to exist in an ionized carboxylate form at physiological pH, which can be crucial for binding to positively charged residues in the active sites of enzymes or receptors.

The position of the carboxylic acid on the quinoline ring is a critical determinant of its biological function. For instance, quinoline-4-carboxylic acids have been identified as a class of inhibitors for dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) biosynthesis. nih.govaminer.cn Structure-activity relationship (SAR) studies of quinoline carboxylic acids have demonstrated that the precise placement of the carboxylic acid group is often essential for potent biological activity. nih.govnih.gov The carboxylic acid group can also serve as a handle for the synthesis of further derivatives, such as esters and amides, allowing for the fine-tuning of a compound's properties.

Research Landscape and Emerging Trends for 5-Methoxyquinoline-7-carboxylic Acid

The research landscape for this compound itself is currently sparse in peer-reviewed scientific literature. A search for its CAS number (2563594-04-5) primarily yields results from chemical suppliers, indicating that the compound is available for research purposes but has not yet been the subject of extensive investigation.

However, emerging trends in the broader field of functionalized quinoline research suggest potential avenues for the exploration of this compound. There is a growing interest in the development of highly substituted quinoline derivatives to explore new chemical spaces and identify novel biological activities. ontosight.ai The functionalization of the quinoline core is a key strategy in modern drug discovery to enhance efficacy and selectivity. ontosight.ai

Given the known activities of other quinoline carboxylic acids and methoxyquinolines, it can be hypothesized that this compound could be a valuable building block or a candidate for screening in various biological assays. Future research could focus on:

Development of novel synthetic routes: Efficient and scalable methods for the synthesis of this compound would be a crucial first step to enable further studies.

Biological evaluation: Screening of this compound against a panel of biological targets, such as kinases, proteases, and microbial enzymes, could uncover potential therapeutic applications.

Derivative synthesis and SAR studies: Using the carboxylic acid and methoxy groups as points for chemical modification, a library of derivatives could be synthesized to explore the structure-activity relationships and optimize for potency and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-6-7(11(13)14)5-9-8(10)3-2-4-12-9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZZHUVGOQONNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Methoxyquinoline 7 Carboxylic Acid

Strategies for the Construction of the Methoxyquinoline Nucleus

The formation of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several named reactions being adaptable for the synthesis of specifically substituted derivatives like 5-Methoxyquinoline-7-carboxylic acid.

Cyclization Reactions Utilizing 2-Bromo-5-methoxyaniline (B1269708) and Malonic Acid

While direct cyclization of 2-Bromo-5-methoxyaniline with malonic acid is not a standard named reaction for quinoline synthesis, related methodologies involving electrophilic cyclization of N-alkynyl)anilines provide a potential pathway. In a general sense, a substituted aniline (B41778) can be reacted with a suitable three-carbon component to construct the pyridine (B92270) ring fused to the benzene (B151609) nucleus. The bromo-substituent on the aniline could serve as a handle for further modifications or be removed in a subsequent step. The methoxy (B1213986) group at the 5-position on the aniline ring directs the cyclization.

Adaptations of Classic Quinoline Syntheses for Carboxylic Acid Introduction

Several classical methods for quinoline synthesis can be theoretically adapted to produce quinoline carboxylic acids. These reactions often involve the condensation of anilines with carbonyl compounds.

Doebner Reaction: This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org For the synthesis of a 7-carboxylic acid derivative, a variation of the starting materials would be necessary, which is not commonly reported.

Pfitzinger Reaction: The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. wikipedia.org Similar to the Doebner reaction, its direct application for a 7-carboxylic acid derivative is not straightforward.

Gould-Jacobs Reaction: This reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further functionalized. wikipedia.org It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgablelab.eu The resulting ester can then be hydrolyzed to a carboxylic acid. By selecting the appropriately substituted aniline, this method can, in principle, be used to construct the desired quinoline core. For instance, the reaction of 3-methoxyaniline would be a logical starting point, although the regioselectivity of the cyclization needs to be controlled to favor the formation of the 7-substituted product.

Niementowski Reaction: The Niementowski reaction involves the condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.org This method inherently introduces a carboxylic acid group (or a precursor) from the anthranilic acid starting material.

Specific Approaches for Introducing the Carboxylic Acid Moiety at Position 7

Direct carboxylation of a pre-formed 5-methoxyquinoline (B23529) ring system at the 7-position is challenging due to the directing effects of the existing substituents. Therefore, the carboxylic acid group or a precursor is often introduced as part of one of the starting materials in the quinoline synthesis.

An alternative strategy involves the use of a starting material that already contains a group that can be converted to a carboxylic acid at the desired position. For example, a 7-methyl or 7-halo-5-methoxyquinoline could be synthesized and then the functional group at the 7-position could be transformed into a carboxylic acid.

Functional Group Interconversions and Modifications

Once the 5-methoxyquinoline nucleus is formed, various functional group interconversions can be employed to yield the final this compound.

Hydrolysis of Ester Precursors to Yield the Carboxylic Acid

A common and efficient method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. In the context of this compound synthesis, an ester precursor such as ethyl 5-methoxyquinoline-7-carboxylate would be subjected to hydrolysis. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt and yield the desired carboxylic acid.

| Precursor | Reagents | Conditions | Product | Yield |

| Ethyl 5-methoxyquinoline-7-carboxylate | 1. NaOH (aq) 2. HCl (aq) | Reflux, then acidification | This compound | High |

Oxidation Reactions for Carboxylic Acid Formation (e.g., from methylquinolines)

Another important synthetic route involves the oxidation of a methyl group at the 7-position of the 5-methoxyquinoline ring. This transformation can be achieved using strong oxidizing agents. For instance, 7-chloro-8-methylquinoline (B132762) derivatives have been successfully oxidized to the corresponding 7-chloroquinoline-8-carboxylic acids using nitric acid in the presence of sulfuric acid and a vanadium catalyst. google.com A similar strategy could be applied to 5-methoxy-7-methylquinoline.

| Starting Material | Oxidizing Agent | Conditions | Product |

| 5-Methoxy-7-methylquinoline | e.g., KMnO₄, HNO₃/H₂SO₄ | Heating | This compound |

The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the quinoline ring, which is susceptible to oxidation under harsh conditions.

Nucleophilic Substitutions and Derivatization on the Quinoline Ring

The reactivity of the quinoline ring toward nucleophilic substitution is highly dependent on the existing substituents and the ring positions. In derivatives of 5-methoxyquinoline, the presence of activating groups can facilitate the displacement of leaving groups, such as halides, at the C2 and C4 positions.

A key strategy for introducing nucleophiles onto the 5-methoxyquinoline core involves the use of a di-halogenated intermediate. For instance, the cyclization of 2-bromo-5-methoxyaniline with malonic acid in the presence of phosphorus oxychloride (POCl₃) yields 8-bromo-2,4-dichloro-5-methoxyquinoline. mdpi.com This intermediate serves as a versatile platform for sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is particularly susceptible to substitution by various primary and secondary amines. Following the removal of the bromine at the C8 position via a metal-mediated process (using n-BuLi), a second nucleophilic substitution can be carried out at the C2 position. mdpi.com

This sequential approach allows for the controlled introduction of different functionalities. For example, after an initial substitution at C4, a subsequent reaction with 1-methyl-1,4-diazepane at the C2 position can be achieved under microwave conditions with trifluoroacetic acid (TFA) as a catalyst. mdpi.com This highlights the differential reactivity of the C2 and C4 positions, enabling the synthesis of a diverse library of derivatives. While direct nucleophilic substitution on this compound itself is not extensively documented, the reactivity of these closely related intermediates provides a clear blueprint for potential derivatization strategies.

| Intermediate | Reagent/Nucleophile | Position of Substitution | Conditions | Product Type | Reference |

| 2,4-Dichloro-5-methoxyquinoline | Primary or Secondary Amines | C4 | Ethyldiisopropylamine, 150 °C | 4-Amino-2-chloro-5-methoxyquinoline derivatives | mdpi.com |

| 4-Amino-2-chloro-5-methoxyquinoline derivatives | 1-Methyl-1,4-diazepane | C2 | TFA, i-PrOH, 160 °C, Microwaves | 2,4-Disubstituted-5-methoxyquinoline derivatives | mdpi.com |

Catalytic Methodologies in this compound Synthesis

Catalytic methods are central to the efficient and regioselective synthesis of complex heterocyclic systems like quinoline carboxylic acids. Both acid-catalyzed and metal-mediated transformations offer powerful routes to construct and functionalize the quinoline core.

Acid-Catalyzed Reactions

Classic acid-catalyzed reactions provide foundational methods for quinoline synthesis. The Gould-Jacobs reaction, for example, is a robust method for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to other quinoline structures. wikipedia.orgwikipedia.org This reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal, often acid-promoted, intramolecular cyclization. wikipedia.orgablelab.eu For the synthesis of this compound, a plausible starting material would be 3-amino-5-methoxybenzoic acid or its corresponding ester. The regiochemical outcome of the cyclization is crucial and is directed by the substituents on the aniline ring.

Another significant acid-catalyzed route is the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acids. nih.govmdpi.com This method avoids the need for pre-formed unsaturated carbonyl compounds. nih.gov Recent advancements have focused on enhancing these traditional pathways using more efficient catalysts and greener conditions, such as microwave irradiation, to improve yields and reduce reaction times. researchgate.net

| Named Reaction | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Gould-Jacobs Reaction | Aniline derivative, Diethyl ethoxymethylenemalonate | High Temperature (thermal cyclization) | 4-Hydroxyquinoline-3-carboxylate | wikipedia.orgablelab.eu |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Acid catalyst (e.g., H₂NSO₃H), Reflux | 2-Substituted quinoline-4-carboxylic acid | nih.govresearchgate.net |

| Pomeranz-Fritsch Cyclization | Benzalaminoacetal | Strong acid (e.g., H₂SO₄) | Isoquinoline (related heterocycle) | mdpi.combeilstein-journals.org |

Metal-mediated Transformations (e.g., Palladium-catalyzed methods)

Transition metal catalysis, particularly with palladium, offers highly versatile and selective methods for forming key bonds in quinoline synthesis. Palladium-catalyzed carbonylation is a powerful technique for introducing carboxylic acid functionalities onto an aromatic ring. rsc.org This reaction typically involves the coupling of an aryl halide (e.g., 7-bromo-5-methoxyquinoline) with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. rsc.orgnih.gov This approach allows for the late-stage installation of the carboxylic acid group at the C7 position, which can be advantageous in a multi-step synthesis.

Furthermore, metal-mediated transformations are used to modify existing quinoline scaffolds. As previously mentioned, organometallic reagents like n-butyllithium (n-BuLi) can be used for dehalogenation, such as the removal of a bromine atom from the C8 position of a 5-methoxyquinoline intermediate at low temperatures (−78 °C). mdpi.com This type of transformation is crucial for selectively removing functional groups that may have served as protecting or directing groups earlier in the synthetic sequence.

Scale-Up Synthesis Considerations for Quinoline Carboxylic Acids

Transitioning a synthetic route from laboratory scale to industrial production presents numerous challenges, including cost, safety, efficiency, and environmental impact. For quinoline carboxylic acids, traditional syntheses like the Skraup or Doebner-von Miller reactions often require harsh conditions, such as concentrated strong acids and high temperatures, and may suffer from low yields or the formation of difficult-to-remove byproducts. researchgate.netresearchgate.net

Modern process development focuses on addressing these limitations. Key considerations for the scale-up of quinoline carboxylic acid synthesis include:

Reaction Conditions: Replacing harsh acid catalysts with milder or solid-supported alternatives can improve safety and simplify workup procedures. The use of high-boiling point solvents like diphenyl ether in the Gould-Jacobs reaction, while effective, poses challenges for removal and waste disposal on a large scale.

Efficiency and Yield: Multi-component reactions, such as the Doebner reaction, are highly attractive for industrial applications as they reduce the number of synthetic steps, saving time and resources. nih.gov A modified Doebner hydrogen-transfer reaction has been successfully scaled to produce 371 grams of a quinoline-4-carboxylic acid derivative in 82% yield, demonstrating its industrial viability. nih.gov

Process Intensification: Technologies like microwave-assisted synthesis have been shown to dramatically reduce reaction times and, in some cases, improve yields for reactions like the Gould-Jacobs synthesis. ablelab.eu While direct scaling of microwave reactors can be complex, they are valuable tools for rapid process optimization.

Green Chemistry: There is a significant push to develop more environmentally benign synthetic routes. This includes using greener solvents, developing recyclable catalysts, and designing one-pot procedures that minimize waste generation. researchgate.net

Ultimately, the choice of a scalable synthetic route depends on a balance of factors including raw material cost, process safety, operational complexity, and product purity requirements.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 5 Methoxyquinoline 7 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 5-Methoxyquinoline-7-carboxylic acid, five distinct signals in the aromatic region, one signal for the methoxy (B1213986) group, and one for the carboxylic acid proton are anticipated. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of 10-12 ppm due to deshielding and hydrogen bonding. oregonstate.edulibretexts.org The methoxy group protons are expected as a sharp singlet around 3.9-4.1 ppm. The aromatic protons on the quinoline (B57606) ring will appear between 7.0 and 9.0 ppm, with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~8.8 | Doublet of doublets (dd) |

| H-3 | ~7.5 | Doublet of doublets (dd) |

| H-4 | ~8.9 | Doublet of doublets (dd) |

| H-6 | ~7.2 | Doublet (d) |

| H-8 | ~8.2 | Doublet (d) |

| -OCH₃ | ~4.0 | Singlet (s) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule possesses 11 carbon atoms, and all are expected to be unique. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. oregonstate.edulibretexts.org The carbon of the methoxy group is expected around 55-60 ppm. The nine carbons of the quinoline ring system will resonate in the aromatic region (approximately 105-155 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~148 |

| C-4a | ~128 |

| C-5 | ~155 |

| C-6 | ~108 |

| C-7 | ~138 |

| C-8 | ~125 |

| C-8a | ~130 |

| -OCH₃ | ~56 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space connectivities between protons and carbons.

COSY (Correlation Spectroscopy) / HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): These experiments would reveal proton-proton couplings. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, confirming the pyridine (B92270) ring fragment. A correlation between H-6 and its neighbor, and H-8 and its neighbor would also be expected, helping to assign the protons on the benzene (B151609) ring portion. HOHAHA could extend these correlations to the entire spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of the protonated carbons (C-2, C-3, C-4, C-6, C-8, and the methoxy carbon) by linking the known ¹H signals to their corresponding ¹³C signals.

A correlation from the methoxy protons (-OCH₃) to the C-5 carbon.

Correlations from H-6 and H-8 to the carboxylic acid carbon (-COOH).

Correlations from H-6 to C-5, C-7, and C-8, and from H-8 to C-7 and C-4a, which would firmly establish the connectivity of the entire substituted quinoline ring system.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FTIR spectrum of this compound is expected to be dominated by absorptions characteristic of a carboxylic acid and an aromatic ether. Due to strong intermolecular hydrogen bonding in the solid state, the O-H stretching vibration of the carboxylic acid is anticipated to appear as a very broad band spanning from 2500 to 3300 cm⁻¹. libretexts.orgechemi.com The carbonyl (C=O) stretch is a strong, sharp absorption expected around 1710-1680 cm⁻¹, with its position influenced by conjugation with the aromatic ring. spectroscopyonline.com

Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Methyl (-OCH₃) | 2950 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Carboxylic Acid / Aryl Ether | 1320 - 1210 | Strong |

Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O are strong in FTIR, non-polar, symmetric vibrations often give strong signals in Raman. For this molecule, the symmetric stretching vibrations of the quinoline ring system would be expected to produce prominent Raman bands. The C=O stretch would also be present, but typically weaker than in the infrared spectrum. This technique is particularly useful for analyzing the skeletal vibrations of the aromatic core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern. For this compound (MW = 203.19), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺˙) peak at m/z = 203.

The fragmentation is likely to proceed through pathways characteristic of both quinolines and carboxylic acids. chempap.orgmcmaster.ca Common fragmentation pathways include the initial loss of neutral or radical species from the functional groups.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Description of Loss |

|---|---|---|

| 203 | [C₁₁H₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 188 | [C₁₀H₆NO₃]⁺ | Loss of methyl radical (•CH₃) |

| 186 | [C₁₁H₈NO₂]⁺ | Loss of hydroxyl radical (•OH) |

| 158 | [C₁₀H₈NO]⁺ | Loss of carboxylic acid radical (•COOH) |

| 158 | [C₁₀H₇NO₂]⁺˙ | Loss of CO₂ from M⁺˙ |

These combined spectroscopic techniques provide a comprehensive and interlocking set of data points that, when analyzed together, would allow for the complete and unambiguous structural elucidation of this compound.

Electrospray Ionization Mass Spectrometry (EI-MS, LCMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules such as carboxylic acids. americanpharmaceuticalreview.com When coupled with liquid chromatography (LC), it allows for the separation and subsequent mass analysis of individual components within a mixture. nih.gov For this compound, analysis via LC-ESI-MS can be conducted in both positive and negative ionization modes.

In negative ion mode, which is particularly effective for compounds containing acidic protons like carboxylic acids, the primary ion observed is the deprotonated molecule, [M-H]⁻. researchgate.net Given the molecular weight of 203.19, this would correspond to a mass-to-charge ratio (m/z) of approximately 202.18.

In positive ion mode, adduct formation is common. Analytes can form adducts with sodium ions ([M+Na]⁺) present in the system or solvent, a phenomenon noted in ESI analysis. nih.govcopernicus.org For this compound, this would result in an ion with an m/z of approximately 226.18. Another possibility in positive mode is the formation of an ammonium (B1175870) adduct, [M+NH₄]⁺, particularly if an ammonium salt is present in the mobile phase. nih.gov

The high resolution of modern mass spectrometers allows for the determination of these m/z values with high accuracy, confirming the elemental composition of the parent molecule and its fragments.

| Ionization Mode | Ion Type | Description | Calculated m/z |

| Negative | [M-H]⁻ | Deprotonated Molecule | 202.18 |

| Positive | [M+Na]⁺ | Sodium Adduct | 226.18 |

| Positive | [M+H]⁺ | Protonated Molecule | 204.19 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique, though direct analysis of low molecular weight organic acids can sometimes be challenging due to potential matrix interference. nih.gov However, the development of specific matrices has enabled effective analysis of acidic compounds in negative ion mode. nih.gov

For the analysis of this compound, specialized deprotonating matrices are employed. These matrices facilitate the transfer of a proton from the analyte to the matrix, allowing for the efficient generation of negative ions from the acidic compound. nih.govresearchgate.net Compounds such as 3-aminoquinoline (B160951) (3-AQ) and N,N-dimethylamino-p-phenylenediamine have proven effective for this purpose. nih.gov When mixed with such a matrix and analyzed in negative ion mode, this compound is expected to produce an abundant signal corresponding to the deprotonated molecule, [M-H]⁻. nih.gov The resulting ion would have a measured m/z value consistent with its calculated mass of 202.18.

This technique is highly sensitive and provides a clear determination of the molecular weight of the parent compound with minimal fragmentation.

| Analyte | Matrix Type | Ionization Mode | Expected Primary Ion | Calculated m/z |

| This compound | Deprotonating (e.g., 3-aminoquinoline) | Negative | [M-H]⁻ | 202.18 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. While simple, unconjugated carboxylic acids typically exhibit a weak absorption around 210 nm, the UV-Vis spectrum of this compound is dominated by the much larger, conjugated quinoline ring system. libretexts.org

The quinoline core is an aromatic chromophore that undergoes characteristic π→π* electronic transitions upon absorption of UV radiation. The presence of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups as substituents on the quinoline ring acts to modify the absorption profile. These auxochromes can cause shifts in the wavelength of maximum absorbance (λ_max) and changes in molar absorptivity. The electronic structure of related quinoline derivatives suggests that significant absorption bands for this compound would be expected in the UV-A (315-400 nm) or UV-B (280-315 nm) regions. For instance, 7-hydroxyquinoline, a structurally similar compound, displays a distinct absorption maximum at approximately 330 nm. nih.gov The specific λ_max values for this compound are dependent on the solvent used, as solvent polarity can influence the energy of the electronic transitions. researchgate.net

| Structural Feature | Chromophore | Expected Transition Type | Probable Absorption Region |

| Quinoline Ring System | Aromatic Conjugated System | π→π | UV-B / UV-A (approx. 280-350 nm) |

| Carbonyl Group (in COOH) | C=O | n→π | (Typically weaker and may be obscured by stronger π→π* transitions) |

Crystallographic Analysis and Solid State Characterization of 5 Methoxyquinoline 7 Carboxylic Acid and Analogues

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous information about the molecular and crystal structure of a compound at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the crystal system, space group, and the precise coordinates of each atom within the unit cell.

The unit cell is the basic repeating structural unit of a crystal lattice. For the MI2CA polymorph, the determined unit cell parameters define the dimensions and shape of this repeating block. mdpi.comnih.gov The analysis also reveals that there are four molecules (Z = 4) contained within each unit cell. mdpi.comnih.gov The precise bond lengths, bond angles, and torsion angles derived from the diffraction data define the exact conformation of the molecule in the solid state.

Table 1: Crystallographic Data for 5-methoxy-1H-indole-2-carboxylic acid Polymorph

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 904.3(1) |

| Z | 4 |

Data sourced from a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.gov

Molecular Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice, known as molecular packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are collectively responsible for the stability and ultimate structure of the crystal.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in the crystal engineering of molecules containing hydrogen-bond donors (like -OH and -NH) and acceptors (like C=O and -OCH₃).

Table 2: Hydrogen Bond Geometry in 5-methoxy-1H-indole-2-carboxylic acid Polymorph

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O-H···O | 0.84 | 1.82 | 2.65 | 170 |

| N-H···O | 0.86 | 2.10 | 2.95 | 177 |

Data represents typical geometries for such interactions and is based on findings for the analogue compound. mdpi.com

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is a unique molecular surface defined by the partitioning of electron density between a molecule and its neighbors. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify and analyze the nature and relative importance of different intermolecular contacts.

Polymorphism Studies of Quinoline (B57606) Carboxylic Acid Derivatives (Comparative Analysis)

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. The different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. In the context of quinoline carboxylic acid derivatives, understanding polymorphism is crucial for controlling their solid-state properties. This section provides a comparative analysis of the crystallographic data of several quinoline carboxylic acid derivatives to elucidate the structural factors that may give rise to polymorphism. While specific polymorphism studies on 5-Methoxyquinoline-7-carboxylic acid are not extensively documented in publicly available literature, an examination of its analogues offers valuable insights into potential polymorphic behavior.

The crystal packing and solid-state architecture of quinoline carboxylic acids are primarily governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. The nature and arrangement of these interactions can be subtly altered by the position and electronic properties of substituents on the quinoline ring, potentially leading to different crystalline forms.

The introduction of a methoxy (B1213986) group, as in this compound, can significantly influence the electronic and steric landscape of the molecule, thereby affecting its intermolecular interactions. In 4-methoxyquinolinium-2-carboxylate dihydrate, the molecule crystallizes as a zwitterion with the quinoline nitrogen being protonated. nih.gov The crystal structure is stabilized by an intramolecular N—H···O hydrogen bond and further organized into inversion dimers through pairs of N—H···O and C—H···O hydrogen bonds. nih.gov This illustrates how a methoxy group can alter the charge distribution and hydrogen bonding patterns.

A comparative look at the crystallographic data of several quinoline carboxylic acid derivatives highlights the diversity in their solid-state structures.

Table 1: Comparative Crystallographic Data of Quinoline Carboxylic Acid Derivatives

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| Quinoline-4-carboxylic acid | Monoclinic | P2(1)/c | O-H···N hydrogen bond | nih.gov |

| Quinoline-2-carboxylic acid | Monoclinic | P21/c | Tautomeric pairs with N-H···O and O-H···O hydrogen bonds | researchgate.net |

| 4-Methoxyquinolinium-2-carboxylate dihydrate | Monoclinic | P21/c | N—H···O, C—H···O, and O—H···O hydrogen bonds | nih.gov |

The potential for polymorphism in methoxy-substituted heterocyclic carboxylic acids is exemplified by the case of 5-methoxy-1H-indole-2-carboxylic acid, which exhibits at least two polymorphic forms. mdpi.com The key difference between the polymorphs lies in their hydrogen bonding patterns. One form is characterized by cyclic dimers connected by double O-H···O hydrogen bonds, while in the other, the N-H group of the indole (B1671886) ring forms a hydrogen bond with the oxygen of the carboxylic group. mdpi.com This demonstrates that subtle shifts in intermolecular interactions, influenced by the methoxy group, can lead to distinct crystal packing arrangements.

Based on this comparative analysis, it is plausible to anticipate that this compound could also exhibit polymorphism. The presence of the methoxy group, in conjunction with the carboxylic acid, provides multiple sites for hydrogen bonding and other non-covalent interactions. Variations in crystallization conditions could favor different arrangements of these interactions, leading to the formation of distinct polymorphic forms. Further experimental studies, including single-crystal X-ray diffraction under various crystallization conditions, would be necessary to confirm and characterize the potential polymorphs of this compound.

Advanced Theoretical and Computational Investigations of 5 Methoxyquinoline 7 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in building a comprehensive understanding of the molecular properties of 5-Methoxyquinoline-7-carboxylic acid. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient semi-empirical approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and efficiency, particularly for organic molecules. researchgate.net The hybrid B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for these calculations. nih.govscirp.org

Geometry optimization is a primary application of DFT, used to find the most stable three-dimensional structure of the molecule (a local minimum on the potential energy surface). researchgate.net This is typically performed with various basis sets that describe the atomic orbitals. Common choices include:

Pople-style basis sets : Such as 6-31G* and 6-311+G(d,p), which offer a good compromise between speed and accuracy. The "G" indicates Gaussian-type orbitals, while symbols like * and + denote the addition of polarization and diffuse functions, respectively, to better describe chemical bonds and lone pairs. researchgate.netscirp.org

Correlation-consistent basis sets : Such as aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta), which are designed to systematically converge towards the complete basis set limit and provide highly accurate results, albeit at a higher computational cost.

Once the geometry is optimized, DFT is used to calculate the electronic structure, providing information on orbital energies, electron density distribution, and molecular properties.

Table 1: Representative Basis Sets in DFT Calculations

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G * | Double-zeta basis set with polarization functions on heavy (non-hydrogen) atoms. | Routine geometry optimizations and frequency calculations for medium-sized molecules. |

| 6-311+G(d,p) | Triple-zeta basis set with diffuse functions (+) and polarization functions on both heavy (d) and hydrogen (p) atoms. | Higher accuracy calculations of energies, structures, and properties, especially for systems with anions or weak interactions. nih.gov |

| aug-cc-pVTZ | Augmented correlation-consistent polarized valence triple-zeta basis set. | High-accuracy benchmark calculations where quantitative agreement with experiment is desired. |

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters.

Hartree-Fock (HF) Theory : This is a fundamental ab initio method that solves the Schrödinger equation in an approximate manner by considering each electron in the average field of all other electrons. researchgate.net While foundational, HF theory neglects electron correlation (the instantaneous interactions between electrons), which can limit its accuracy. It is often used as a starting point for more advanced methods. researchgate.net

Møller-Plesset Perturbation Theory (MP2) : This method improves upon Hartree-Fock by including electron correlation effects. wikipedia.org It uses perturbation theory to add this correction, with MP2 being the second-order correction. wikipedia.org It generally provides more accurate results for molecular geometries and energies than HF, especially for systems where electron correlation is important. wikipedia.org

Semi-empirical methods simplify the complex equations of ab initio approaches by using parameters derived from experimental data. uni-muenchen.deuomustansiriyah.edu.iq This makes them significantly faster and allows for the study of much larger molecular systems. nih.gov These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denih.gov

Common semi-empirical methods include:

MNDO (Modified Neglect of Diatomic Overlap) : An early but influential semi-empirical method. mpg.de

AM1 (Austin Model 1) : An improvement on MNDO with re-parameterization to better handle hydrogen bonds. nih.gov

PM3 (Parametric Model number 3) : A re-parameterization of AM1 that is widely used for organic molecules. uomustansiriyah.edu.iqnih.gov

RM1 (Recife Model 1) : A more recent re-parameterization of AM1 designed to offer improved accuracy. nih.gov

These methods are particularly useful for initial explorations of large molecules or for qualitative predictions of molecular properties.

Computational methods are used to calculate various molecular descriptors that quantify the physicochemical properties of a molecule. These descriptors are crucial for understanding molecular behavior and for applications like drug design.

Lipophilicity : Often estimated by calculating the partition coefficient (logP), which describes a molecule's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.

Polarizability : A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular interactions. nih.gov

Ovality : A descriptor of molecular shape, quantifying the deviation of the molecule from a perfect sphere.

Table 2: Key Molecular Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| Lipophilicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water. | Influences membrane permeability and absorption in biological systems. |

| Polarizability | The response of a molecule's electron distribution to an applied electric field. nih.gov | Governs non-covalent interactions, including dispersion forces. |

| Ovality | A measure of the elongation or non-sphericity of a molecule's shape. | Relates to how a molecule can pack in a crystal or fit into a binding site. |

The electronic properties of a molecule are central to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis.

HOMO (Highest Occupied Molecular Orbital) : The outermost orbital containing electrons. It acts as an electron donor. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital) : The innermost orbital without electrons. It acts as an electron acceptor. researchgate.net

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO. A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. nih.govirjweb.comnih.gov Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2 (A large hardness value implies high stability and low reactivity). irjweb.com

Chemical Softness (S) = 1 / (2η) (A higher softness value indicates greater reactivity). irjweb.com

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net

Table 3: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. nih.govirjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; measure of reactivity. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Computational methods can predict the spectroscopic properties of this compound, which can be compared with experimental data for structural validation.

Vibrational Frequencies : DFT calculations are widely used to compute the infrared (IR) and Raman spectra of molecules. iosrjournals.orgnih.gov By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies corresponding to different normal modes (e.g., C=O stretch, N-H bend). Theoretical frequencies are often systematically overestimated and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. iosrjournals.orgnih.gov

UV-Vis Absorption : Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculation provides the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities), allowing for the prediction of the molecule's UV-Vis spectrum. These calculations help identify the nature of the electronic transitions, such as π→π* or n→π* transitions. vjst.vn

Molecular Docking and Ligand-Protein Interaction Studies

No specific molecular docking studies were identified for this compound against any particular protein targets. Consequently, there is no available data on its predicted binding modes, binding affinities, or specific ligand-receptor interactions such as hydrogen bonds and hydrophobic interactions. General studies on other quinoline (B57606) derivatives often highlight the importance of the quinoline nitrogen and carboxylic acid group in forming hydrogen bonds within protein active sites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

There are no published 2D or 3D-QSAR models where this compound is included in the dataset for predicting a specific biological activity. QSAR studies typically require a series of related compounds with measured biological activities to derive a statistically significant model. mdpi.comdergipark.org.tr Such a study focused on or including this specific methoxy-substituted quinoline carboxylic acid has not been found. Therefore, information on key structural features influencing its activity based on QSAR is unavailable.

Computational Analysis of Reaction Mechanisms and Transition States

No computational studies detailing the reaction mechanisms or analyzing the transition states for reactions involving this compound could be located. This type of research, often employing methods like Density Functional Theory (DFT), is highly specific and has not been reported for this particular compound in the available literature.

Mechanistic Insights into the Biological Activity of 5 Methoxyquinoline 7 Carboxylic Acid and Its Analogues

Enzyme Inhibition and Molecular Targets

The biological activity of 5-Methoxyquinoline-7-carboxylic acid and its analogues is largely attributed to their ability to inhibit a variety of enzymes crucial for cellular processes. The following sections detail the specific molecular targets and the mechanisms through which these compounds exert their inhibitory effects.

Histone Methyltransferase (EZH2) Inhibition by 5-Methoxyquinoline (B23529) Derivatives

Enhancer of Zeste Homologue 2 (EZH2) is a histone-lysine N-methyltransferase that plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression. mdpi.comnih.gov Overexpression or over-activation of EZH2 is linked to the progression of various cancers, making it a significant therapeutic target. mdpi.comnih.gov

A series of 5-methoxyquinoline derivatives has been identified as a new class of EZH2 inhibitors. mdpi.comnih.gov Researchers, noting the absence of quinoline (B57606) scaffolds among known EZH2 inhibitors, synthesized and evaluated these compounds for their inhibitory potential. mdpi.comnih.gov The initial lead compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, demonstrated an IC50 value of 28 μM against EZH2. mdpi.com Subsequent structure-activity relationship (SAR) studies led to the discovery of more potent inhibitors. mdpi.comnih.gov

One of the most potent compounds identified from this series was 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) , which exhibited an IC50 value of 1.2 μM against EZH2. mdpi.comnih.gov Mechanistically, this compound was shown to decrease the global level of H3K27 trimethylation (H3K27me3) in MDA-MB-231 breast cancer cells, confirming its ability to inhibit the methyltransferase activity of EZH2 in a cellular context. mdpi.comnih.gov Due to its novel scaffold and low molecular weight, this 5-methoxyquinoline derivative serves as a promising lead compound for the development of new EZH2 inhibitors. mdpi.comnih.gov

| Compound ID | Structure | Target | IC50 (μM) |

| Lead Compound | N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | EZH2 | 28 mdpi.com |

| 5k | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | 1.2 mdpi.comnih.gov |

Protein Kinase CK2 Inhibition by Quinoline Carboxylic Acids

Protein kinase CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in the development of cancer and viral infections. acs.org Derivatives of quinoline carboxylic acid have been explored as inhibitors of this enzyme. nih.govtandfonline.com

In one study, forty-three new derivatives of 3-quinoline carboxylic acid were synthesized and evaluated, with twenty-two of them showing IC50 values in the range of 0.65 to 18.2 μM. nih.govtandfonline.com The most potent inhibitors in this series were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. tandfonline.comtandfonline.com

Another class of compounds, 3-carboxy-4(1H)-quinolones, has also been identified as a new class of CK2 inhibitors. acs.org Within this class, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was found to be a particularly potent inhibitor with an IC50 of 0.3 μM. acs.org Kinetic studies revealed that this compound acts as an ATP-competitive inhibitor, with a Ki value of 0.06 μM. acs.org Molecular modeling suggested that the interaction of an 8-hydroxyquinoline-7-carboxylic acid moiety with the Asp186 and Lys67 residues in the ATP-binding site was responsible for the kinase inhibitory activity. ijmphs.com

| Compound Class | Example Compound | Target | IC50 (μM) | Mechanism of Action |

| 3-Quinoline Carboxylic Acids | Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 nih.govtandfonline.com | Not specified |

| 3-Carboxy-4(1H)-quinolones | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Protein Kinase CK2 | 0.3 acs.org | ATP Competitive acs.org |

Cholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for the palliative treatment of Alzheimer's disease. nih.gov Various quinoline derivatives have been investigated for their potential as AChE inhibitors. nih.govmdpi.com

One approach involved creating tacrine-donepezil hybrids incorporating a triazole-quinoline system. nih.gov These compounds were designed to act as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov Kinetic and molecular modeling studies confirmed that these hybrids indeed block both sites of the enzyme. nih.gov

Another study focused on novel morpholine-bearing 4-N-phenylaminoquinoline derivatives. mdpi.com The most potent of these, compound 11g , displayed significant inhibition of both AChE and butyrylcholinesterase (BChE) with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com Kinetic analysis of related compounds in this series demonstrated a mixed-type inhibition mechanism. mdpi.com Furthermore, docking studies showed that the quinoline ring could form π–π interactions with key amino acid residues like Tyr337 in the catalytic site of AChE. mdpi.com

| Compound Class | Example Compound | Target(s) | IC50 (μM) | Mechanism of Action |

| Triazole-Quinoline Hybrids | Not specified | AChE | Micromolar range nih.gov | Dual Binding Site (CAS & PAS) nih.gov |

| Morpholine-bearing Quinolines | Compound 11g | AChE, BChE | 1.94 (AChE), 28.37 (BChE) mdpi.com | Mixed-type mdpi.com |

Cytosolic Human Carbonic Anhydrase (hCA) Isoenzyme Inhibition

Human carbonic anhydrases (hCAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov They are involved in numerous physiological and pathological processes, and certain isoforms, such as hCA IX and XII, are associated with tumorigenicity, making them targets for anticancer therapies. nih.gov

A series of quinoline-based benzenesulfonamides (QBS) were developed as potential hCA inhibitors. nih.gov These compounds generally displayed potent inhibitory activity against the cytosolic isoform hCA I, with inhibition constants (KI) in the nanomolar to low micromolar range. nih.gov The para-sulphonamide analogues were particularly effective, with KI values between 55.4 nM and 92.1 nM against hCA I. nih.gov

These quinoline derivatives also showed potent inhibition of the tumor-associated isoform hCA IX. nih.gov Notably, compounds 11c (a meta-sulphonamide derivative) and 13b (a para-sulphonamide derivative) emerged as excellent hCA IX inhibitors with single-digit nanomolar efficacy, displaying KI values of 8.4 nM and 5.5 nM, respectively. nih.gov Their potency was superior to that of the standard reference inhibitor, acetazolamide (B1664987) (KI = 25 nM). nih.gov

| Compound Class | Example Compound | Target Isoform | Inhibition Constant (KI) |

| Quinoline-based Sulfonamides | 13b (para-isomer) | hCA IX | 5.5 nM nih.gov |

| Quinoline-based Sulfonamides | 11c (meta-isomer) | hCA IX | 8.4 nM nih.gov |

| Quinoline-based Sulfonamides | para-sulphonamide analogues | hCA I | 55.4 - 92.1 nM nih.gov |

DNA Gyrase and Topoisomerase IV Inhibition in Antibacterial Contexts

DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerases that manage the topological state of DNA during replication and transcription. nih.govmdpi.com These enzymes are the well-established targets of quinolone antibiotics, a broad class of antibacterial agents derived from the quinoline scaffold. nih.govnih.gov

The primary mechanism of action for quinolones involves the stabilization of a covalent enzyme-DNA intermediate, often referred to as the cleavage complex. nih.govresearchgate.net By trapping this complex, the drugs prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. nih.govnih.gov This DNA damage triggers the SOS response and ultimately results in bacterial cell death. nih.govresearchgate.net This mode of action classifies quinolones as topoisomerase poisons rather than simple catalytic inhibitors. nih.govnih.gov

The specific primary target can vary between bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of quinolones, while topoisomerase IV is a secondary target. nih.govnih.gov Conversely, in some Gram-positive bacteria, topoisomerase IV is the preferential target. nih.govresearchgate.net This dual-targeting capability contributes to the broad-spectrum activity of these compounds. scholarsportal.info

DHODH Kinase and Tubulin Polymerization Inhibition (General Quinoline Relevance)

Beyond the specific targets detailed above, the versatile quinoline scaffold has been shown to inhibit other key enzymes relevant to cancer therapy, including dihydroorotate (B8406146) dehydrogenase (DHODH) and the polymerization of tubulin.

Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis, making it an effective anticancer strategy. nih.gov Several studies have demonstrated that quinoline derivatives can act as potent tubulin polymerization inhibitors by targeting the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov

For example, a series of synthesized quinoline derivatives showed notable antitumor activity, with one potent compound (4c ) inhibiting tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.govresearchgate.net This compound was also shown to induce cell cycle arrest in the G2/M phase and promote apoptosis in breast cancer cells. nih.govresearchgate.net Other research has explored quinoline-chalcone hybrids and tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as promising scaffolds for the development of novel tubulin polymerization inhibitors. researchgate.netrsc.org

Antimicrobial Mechanisms

Quinoline derivatives have long been recognized for their potent antimicrobial properties. The mechanisms through which they exert these effects are diverse, ranging from the inhibition of nucleic acid synthesis to the disruption of cell wall integrity. This section explores the specific antimicrobial activities of this compound and its structural relatives.

Antibacterial Activity Against Respiratory Pathogens (e.g., Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae)

While direct studies on the antibacterial activity of this compound against key respiratory pathogens are not extensively detailed in the available literature, the broader class of quinoline derivatives has demonstrated significant efficacy.

Staphylococcus aureus : A number of novel quinoline derivatives have been synthesized and evaluated for their activity against S. aureus, including methicillin-resistant strains (MRSA). For example, a series of 8-hydroxyquinoline-5-sulfonamides showed that the unsubstituted phenolic group at position 8 was crucial for biological activity. One derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, exhibited efficacy against MRSA isolates comparable to the antibiotics oxacillin (B1211168) and ciprofloxacin. mdpi.com Other studies on 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids also reported activity against S. aureus. nih.gov

Streptococcus pneumoniae : The activity of quinoline derivatives against S. pneumoniae has been documented. For instance, the widely used fluoroquinolone ciprofloxacin, a related quinoline derivative, has a reported Minimum Inhibitory Concentration (MIC) 90 value of 1.89 mg/l against this pathogen. nih.gov

Haemophilus influenzae : Quinolones are known to be highly effective against H. influenzae. Ciprofloxacin was found to be particularly potent, with an MIC90 value of less than 0.015 mg/l. nih.gov

The following table summarizes the activity of representative quinoline compounds against these respiratory pathogens.

| Compound Class | Pathogen | Activity Metric (MIC90) | Reference |

| Fluoroquinolone (Ciprofloxacin) | Streptococcus pneumoniae | 1.89 mg/l | nih.gov |

| Fluoroquinolone (Ciprofloxacin) | Staphylococcus aureus | 0.75 mg/l | nih.gov |

| Fluoroquinolone (Ciprofloxacin) | Haemophilus influenzae | < 0.015 mg/l | nih.gov |

Antimycobacterial Activity Against Mycobacterium tuberculosis (H37RV)

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Quinoline carboxylic acids have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.

Research has shown that various arylated quinoline carboxylic acids (QCAs) are effective inhibitors of the M. tuberculosis H37Rv strain. nih.gov The primary mechanism of action for many quinolone-based antitubercular drugs is the inhibition of DNA gyrase, a type II topoisomerase essential for DNA replication in bacteria. mdpi.com By targeting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death. mdpi.com

A study investigating a series of styrylquinolines and quinolineamides based on the 8-hydroxyquinoline (B1678124) moiety identified several potent compounds. Notably, the analogue 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid demonstrated activity comparable to standard antitubercular drugs against the M. avium complex, a related mycobacterial species. researchgate.net Another cinnamic derivative of quinoline showed a Minimum Inhibitory Concentration (MIC) of 0.1 µg/mL against M. tuberculosis H37Rv. researchgate.net These findings underscore the potential of the quinoline-7-carboxylic acid scaffold as a basis for developing new antimycobacterial agents.

| Compound Analogue | Target Organism | Activity Metric (MIC) | Reference |

| Cinnamic Derivative of Quinoline | Mycobacterium tuberculosis H37Rv | 0.1 µg/mL | researchgate.net |

| 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid | M. avium complex | Comparable to standards | researchgate.net |

Antifungal Activity

In addition to antibacterial and antimycobacterial properties, quinoline derivatives have been explored for their antifungal potential. nih.gov The mechanism of antifungal action is often associated with the ability of these compounds to chelate metal ions essential for fungal enzyme function or to disrupt cell membrane integrity.

Studies on substituted 8-quinolinol-5- and 7-sulfonic acids have demonstrated their activity against several fungal species. It was observed that halogenated derivatives, such as 7-chloro and 7-bromo-5-sulfonic acids, exhibited fungal inhibition within one order of magnitude of the parent compound, 8-quinolinol. researchgate.net Similarly, novel quinoline–thiazole derivatives have been synthesized and tested, showing promising activity against various Candida species, which are common human fungal pathogens. acs.org The antifungal activity of these analogues highlights the importance of the substitution pattern on the quinoline ring for optimizing efficacy. researchgate.netresearchgate.net

Inhibition of Protein Synthesis (General Quinoline Relevance)

Protein synthesis is a fundamental cellular process and a well-established target for many antimicrobial agents. sigmaaldrich.com These inhibitors typically act on the bacterial ribosome, which has a different structure (70S) from the eukaryotic ribosome (80S), allowing for selective toxicity. libretexts.org The process can be halted at various stages, including initiation, elongation (by blocking tRNA binding, peptidyl transfer, or translocation), and termination. sigmaaldrich.comlibretexts.org

While quinolones are renowned for their antimicrobial effects, their primary and best-characterized mechanism of action is the inhibition of DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair, rather than direct inhibition of protein synthesis. mdpi.com However, the broad biological activity of the quinoline scaffold suggests that certain derivatives could potentially interact with other cellular targets. For instance, some studies have explored derivatives of 3-quinoline carboxylic acid as inhibitors of protein kinase CK2, an enzyme involved in various cellular processes. nih.govresearchgate.net This indicates that while not their primary mode of action, specific quinoline structures may possess the ability to inhibit key proteins, which could indirectly affect protein synthesis pathways.

Anticancer Mechanisms

The versatility of the quinoline scaffold extends to anticancer applications, where derivatives have been shown to interfere with various pathways crucial for tumor growth and survival.

Modulation of Histone Methylation (e.g., H3K27me3 levels)

Epigenetic modifications, such as DNA methylation and histone modifications, play a critical role in regulating gene expression and are frequently dysregulated in cancer. nih.gov Histone methylation, in particular, is a key process where methyl groups are added to lysine or arginine residues on histone proteins by "writer" enzymes (histone methyltransferases) and removed by "eraser" enzymes (histone demethylases). nih.gov These modifications can either activate or repress gene transcription.

While direct evidence linking this compound to the modulation of histone H3 lysine 27 trimethylation (H3K27me3) is limited, the broader quinoline chemical class has been investigated for its role in epigenetics. For example, the quinoline-based compound SGI-1027 was identified as an inhibitor of DNA methyltransferases (DNMTs). researchgate.net Furthermore, certain quinoline derivatives have been designed as histone deacetylase (HDAC) inhibitors, another important class of epigenetic modulators. nih.gov One study on an 8-hydroxyquinoline-5-sulfonamide derivative found that it decreased the expression of histone H3 in cancer cell lines. mdpi.com These findings suggest that the quinoline structure can serve as a scaffold for developing modulators of epigenetic targets. Although specific activity against H3K27 methylation for this compound has not been established, the precedent set by its analogues warrants further investigation into its potential as an epigenetic modulator in cancer therapy.

Interference with Cancer-Related Pathways (General Quinoline Relevance)

The quinoline scaffold is a significant structural motif in the development of anticancer agents due to the diverse mechanisms through which its derivatives exert their effects. researchgate.net These compounds have demonstrated the ability to interfere with numerous critical pathways involved in cancer progression. researchgate.netnih.gov The anticancer activity of quinoline derivatives is often attributed to their capacity to inhibit key enzymes and disrupt signaling cascades that are fundamental for the growth and survival of cancer cells. ijmphs.com

One of the primary mechanisms of action for many quinoline-based compounds is the inhibition of enzymes crucial for cell proliferation, such as topoisomerases and protein kinases. researchgate.net Topoisomerases are essential for DNA replication, and their inhibition by quinoline analogues can lead to DNA damage and subsequent cell death. ijmphs.com Furthermore, quinoline derivatives have been identified as potent inhibitors of various protein kinases, including tyrosine kinases, which are often overactive in cancerous cells. nih.gov By blocking these kinases, quinoline compounds can interrupt vital signaling pathways.

Key cancer-related pathways targeted by quinoline derivatives include:

Cell Cycle Regulation: They can induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division and proliferation. researchgate.net

Apoptosis Induction: Many quinoline compounds can trigger programmed cell death, or apoptosis, in malignant cells. nih.gov

Angiogenesis Inhibition: They can inhibit the formation of new blood vessels that tumors need to grow and metastasize. researchgate.net

Signaling Pathway Modulation: Quinoline derivatives interfere with major signaling pathways such as the PI3K/Akt/mTOR pathway, which is central to cell growth, survival, and metabolism. nih.govnih.gov

Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by disrupting the formation of microtubules, which are essential for cell division. nih.gov

The versatility of the quinoline structure allows for synthetic modifications that can fine-tune its ability to target specific enzymes or signaling pathways, making it a privileged scaffold in the design of novel and more effective anticancer therapies.

Antioxidant and Antiradical Effects of Alkoxyquinoline Carboxylic Acids

Alkoxyquinoline carboxylic acids have garnered attention for their significant antioxidant and antiradical properties. ukrbiochemjournal.orgnih.govukrbiochemjournal.org These compounds function as effective scavengers of free radicals, which are highly reactive species implicated in oxidative stress and cellular damage. The antioxidant capacity is a key aspect of their biological activity, potentially contributing to radioprotective and cytoprotective effects. ukrbiochemjournal.orgnih.gov

Research has demonstrated that the modification of related heterocyclic structures to produce quinoline-4-carboxylic acid derivatives can lead to an enhanced antioxidant effect. ui.ac.id The ability of these molecules to donate hydrogen radicals is a primary measure of their antioxidant activity. ui.ac.id Studies using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method have confirmed the radical scavenging capabilities of these compounds. For instance, certain 2-substituted quinoline-4-carboxylic acids have shown notable inhibition percentages against DPPH radicals. ui.ac.id

The structural features of alkoxyquinoline carboxylic acids play a crucial role in their antioxidant potential. The presence and position of the alkoxy group (like the methoxy (B1213986) group in this compound) and the carboxylic acid moiety influence the molecule's ability to stabilize and neutralize free radicals. mdpi.com The aromatic ring system of the quinoline core also contributes significantly to this activity. ui.ac.id

Below is a table summarizing the observed antioxidant activity for related quinoline carboxylic acid derivatives in a DPPH assay.

| Compound | Concentration (mg/L) | DPPH Inhibition (%) |

| Isatin (B1672199) (Precursor) | 5 | ~0 |

| 2-methylquinoline-4-carboxylic acid | 5 | ~30.25 |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 5 | ~40.43 |

This table is based on findings for related quinoline-4-carboxylic acid derivatives, illustrating the increase in antioxidant activity upon formation of the quinoline structure from an isatin precursor. ui.ac.id

These findings underscore the potential of alkoxyquinoline carboxylic acids to act as preventive antioxidants, mitigating the damaging effects of oxidative processes in biological systems. ukrbiochemjournal.orgnih.gov

Proposed Mechanisms of Action (e.g., Proton Transfer Mechanisms)

A key proposed mechanism underlying the biological activity of compounds like this compound involves proton transfer processes. researchgate.netnih.gov Proton transfer is a fundamental chemical reaction that plays a critical role in many biological energy conversion and signaling processes. nih.gov In molecules that possess both a proton-donating group (like a carboxylic acid) and a proton-accepting site (like the quinoline nitrogen), intramolecular or solvent-mediated proton transfer can occur. researchgate.netnih.gov

The structure of a quinoline carboxylic acid provides the necessary components for such a mechanism. The carboxylic acid group (-COOH) can act as a proton donor, while the nitrogen atom within the quinoline's heterocyclic ring can act as a proton acceptor. researchgate.net Studies on related systems, such as the interaction between quinolin-8-ol and aromatic carboxylic acids, have demonstrated that proton transfer readily occurs from the carboxylic acid to the quinoline nitrogen, resulting in the formation of a proton-transfer compound or ion pair. researchgate.net

This transfer can be influenced by the surrounding solvent molecules, which can form a "proton bridge" to facilitate the movement of the proton from the donor site to the acceptor site. nih.gov In bifunctional molecules like hydroxyquinolines, which have both acidic and basic sites, these proton exchange reactions are crucial to their function and can occur through various pathways. nih.gov The efficiency and pathway of proton transfer can be affected by the specific orientation of the functional groups. nih.gov

The general mechanism for a proton transfer can be described as follows:

A base (e.g., the quinoline nitrogen) uses its lone pair of electrons to abstract a proton from an acid (e.g., the carboxylic acid group). youtube.comyoutube.com

The bond holding the proton to the acid breaks, and the electrons from that bond move to the atom it was originally attached to (in this case, the oxygen of the carboxyl group). youtube.comyoutube.com

This proton transfer can lead to the formation of a zwitterionic species, which may have distinct biological activities and interactions with molecular targets compared to the neutral parent molecule. This mechanistic pathway is a critical area of investigation for understanding the full spectrum of biological effects exhibited by quinoline carboxylic acids.

Structure Activity Relationship Sar Studies of 5 Methoxyquinoline 7 Carboxylic Acid Derivatives

Influence of the Methoxy (B1213986) Group at Position 5

The methoxy group is an electron-donating group. Through resonance, it increases the electron density of the aromatic quinoline (B57606) ring system. This electronic modification can influence how the molecule interacts with biological targets. The presence of electron-donating groups like methoxy on an aromatic ring can also affect the lipophilicity of the compound. mdpi.comnih.gov Generally, replacing a hydrogen or a hydroxyl group with a methoxy group tends to increase lipophilicity, which can influence the molecule's ability to cross cell membranes and its pharmacokinetic profile. chemrxiv.org Conversely, the introduction of a nitrogen atom into an aromatic system, such as in the quinoline core itself, tends to reduce lipophilicity. nih.gov The interplay between the core scaffold and its substituents thus determines the final physicochemical properties.

The position of the methoxy group is critical. Studies on related heterocyclic systems have shown that moving a methoxy group from an ortho or meta position to a para position can significantly alter the electronic and nonlinear optical properties of the molecule. nih.gov This highlights that the specific location of the methoxy group at C-5 is not arbitrary and is key to its defined electronic influence on the quinoline scaffold.

Table 1: Comparative Impact of Functional Groups on Lipophilicity

| Bioisosteric Replacement | Expected Change in Lipophilicity (logP) | Rationale |

| H → -OCH₃ | Increase | Methoxy group is more lipophilic than a hydrogen atom. |

| -OH → -OCH₃ | Increase | The methylation of a hydroxyl group removes a hydrogen bond donor and increases hydrocarbon content, thus increasing lipophilicity. chemrxiv.org |

| -OCH₃ → -F | Variable (-1.08 to +0.63) | The change is context-dependent, but fluorine is often used to block metabolic oxidation of methoxy groups, which can be susceptible to O-dealkylation. chemrxiv.orgacs.org |